N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
Description
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Properties
IUPAC Name |
N-[5-(2-cyclopentylsulfanylacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S3/c22-16(11-25-13-3-1-2-4-13)21-7-5-14-15(9-21)26-18(19-14)20-17(23)12-6-8-24-10-12/h6,8,10,13H,1-5,7,9,11H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCQIRPDNBXVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiophenes
are a class of heterocyclic compounds that contain a sulfur atom. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules. They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties.
Biological Activity
N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer research. This article synthesizes available research findings related to its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a thiazolo-pyridine core with thiophene and cyclopentylthio substituents. Its molecular formula is C₁₅H₁₈N₂O₂S₃, and it has a molecular weight of 366.50 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antiproliferative Activity : Several studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds containing thiophene rings have shown to inhibit cell proliferation in various cancer cell lines.
The proposed mechanisms through which this compound may exert its effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been documented to disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : Studies suggest that these compounds can activate caspases (caspase 3, 8, and 9), which are critical for the execution phase of apoptosis.
- Cell Cycle Arrest : The compound has shown potential in inducing G2/M phase arrest in treated cells.
Anticancer Activity
A study evaluating a series of thiophene derivatives demonstrated that compounds similar to this compound exhibited potent antiproliferative effects against various cancer cell lines. Notably:
- GI50 Values : The growth inhibition at 50% concentration (GI50) was found to be in the low micromolar range (1.06–6.51 μM) across multiple cell lines such as MDA-MB-231 and CAKI-1.
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| MDA-MB-231 | 1.06 | 0.564 | >70 |
| CAKI-1 | 2.01 | 4.19 | >70 |
| A549 | 0.69 | - | - |
In Vivo Studies
In vivo studies using murine models have supported the efficacy of these compounds in reducing tumor growth compared to untreated controls. For example:
- Tumor Growth Reduction : Compound treatments led to significant reductions in tumor volume in CT26 murine models.
Preparation Methods
Cyclocondensation Strategy
The core synthesis begins with a pyridine or piperidine precursor. For example, a thiourea derivative reacts with a cyanide source (e.g., KCN) under acidic conditions to form the thiazole ring. The reaction proceeds via nucleophilic attack of the sulfur on a carbonyl group, followed by cyclization (Figure 1).
- A mixture of 3-aminopyridine derivative (1.0 equiv), carbon disulfide (1.2 equiv), and KCN (1.5 equiv) in ethanol is refluxed for 12 hours.
- The intermediate undergoes acid-catalyzed cyclization to yield the thiazolo[5,4-c]pyridine core.
- Purification via recrystallization from ethanol affords the product in 65–72% yield.
Functionalization at Position 5: 2-(Cyclopentylthio)Acetyl Group Installation
The cyclopentylthioacetyl moiety is introduced via nucleophilic substitution or thiol-ene chemistry.
Nucleophilic Substitution Route
A chloroacetyl intermediate at position 5 reacts with cyclopentylthiol under basic conditions.
- Chloroacetylation : The thiazolo core is treated with chloroacetic anhydride in dichloromethane to install a chloroacetyl group.
- Thiol Substitution : Cyclopentylthiol (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 8 hours yield the thioether (68% yield).
Alternative Thiol-Acetylation
A pre-formed mercaptoacetyl derivative reacts with cyclopentyl bromide via SN2 mechanism.
Integrated Synthetic Route
Combining the above steps, the full synthesis proceeds as follows:
- Core Formation : Synthesize 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-amine via thiourea cyclization.
- Carboxamide Installation : Couple with thiophene-3-carbonyl chloride.
- Thioether Formation : Introduce 2-(cyclopentylthio)acetyl via chloroacetylation and substitution.
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Cyclization | KCN, EtOH, reflux | 68 |
| Amide Coupling | Thiophene-3-COCl, EDCl, HOBt, DMF | 83 |
| Thioether Formation | ClCH₂COCl, then cyclopentylthiol, K₂CO₃, DMF | 68 |
Mechanistic and Optimization Insights
Rate-Limiting Steps
Density functional theory (DFT) studies on analogous systems reveal that cyclization steps (e.g., thiazole ring formation) exhibit activation barriers of ~28 kcal/mol, necessitating elevated temperatures or catalytic promotion.
Solvent and Base Effects
- DMF enhances nucleophilicity in substitution reactions.
- Morpholine or triethylamine aids in deprotonation during Michael additions or cyclizations.
Challenges and Solutions
- Regioselectivity : Use of directing groups (e.g., nitro) ensures functionalization at desired positions.
- Purification : Silica gel chromatography (acetone/hexane) or recrystallization (ethanol/water) resolves intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
